Miransertib

准备方法

米兰瑟替布的合成涉及多个步骤,从制备关键中间体开始反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保所需的产物产率和纯度 .

米兰瑟替布的工业生产方法旨在优化合成工艺以进行大规模生产。 这包括使用高通量反应器、连续流化学和先进的纯化技术,以确保一致的产品质量和可扩展性 .

化学反应分析

米兰瑟替布经历各种化学反应,包括:

氧化: 米兰瑟替布可以在特定条件下被氧化以形成氧化衍生物。常用的氧化剂包括过氧化氢和其他氧化剂。

还原: 还原反应可以使用硼氢化钠或氢化锂铝等还原剂进行,以产生米兰瑟替布的还原形式。

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可以产生米兰瑟替布的脱羟基形式 .

科学研究应用

Overview

Leishmaniasis is a parasitic disease caused by Leishmania species, leading to significant morbidity worldwide. Traditional treatments often face challenges such as toxicity and resistance.

Efficacy Studies

A study demonstrated that Miransertib exhibits potent anti-leishmanial activity against Leishmania donovani and Leishmania amazonensis. The compound was effective against both promastigotes and intracellular amastigotes within macrophages, enhancing mTOR-dependent autophagy as a mechanism for killing the parasites. In vivo studies showed that this compound significantly reduced parasite load in infected mice, comparable to established treatments like miltefosine .

Summary Table: Efficacy Against Leishmaniasis

| Study Type | Pathogen | Efficacy Observed | Notes |

|---|---|---|---|

| In Vitro | L. donovani | High susceptibility | Effective against both life stages |

| In Vitro | L. amazonensis | High susceptibility | Enhanced autophagy in macrophages |

| In Vivo | BALB/c mice | Significant reduction | Comparable to miltefosine |

Overview

PIK3CA-related overgrowth spectrum encompasses a range of rare disorders caused by activating mutations in the PIK3CA gene, leading to abnormal tissue growth.

Clinical Case Studies

This compound has been investigated in clinical settings for its potential benefits in patients with PROS:

- Case Study 1 : A patient with severe CLOVES syndrome experienced significant reductions in abdominal overgrowth and improved quality of life after 22 months of treatment with this compound .

- Case Study 2 : Another patient with facial infiltrating lipomatosis reported decreased seizure frequency and improved functional outcomes during treatment .

Summary Table: Clinical Outcomes for PROS Patients

| Patient Condition | Treatment Duration | Key Outcomes | Side Effects |

|---|---|---|---|

| CLOVES variant | 22 months | 15% reduction in fatty overgrowth | None significant |

| Facial infiltrating lipomatosis | 22 months | Reduction in seizure burden | None significant |

Safety Profile

This compound has shown a favorable safety profile across various studies. Commonly reported side effects include mild fatigue and transient liver enzyme elevations, which were manageable and did not necessitate discontinuation of therapy . Long-term follow-up indicates sustained benefits with minimal adverse effects .

作用机制

米兰瑟替布通过选择性抑制Akt激酶发挥作用。Akt是磷脂酰肌醇 3-激酶 (PI3K) 信号通路的关键效应器,该通路调节各种细胞过程,包括细胞生长、存活和代谢。 通过结合Akt的变构位点,米兰瑟替布阻止其活化及其随后对下游靶点的磷酸化 .

米兰瑟替布对Akt的抑制导致Akt介导的信号通路的抑制,从而导致细胞增殖减少、凋亡增加和肿瘤生长减少。 此外,米兰瑟替布已被证明在某些细胞环境中增强自噬,这有助于其治疗作用 .

相似化合物的比较

米兰瑟替布是Akt抑制剂类的一员,其中包括MK-2206、卡匹维塞替布 (AZD5363) 和伊帕替塞替布等其他化合物。 这些化合物通过靶向Akt激酶具有相似的作用机制,但它们在选择性、效力、药代动力学特性方面有所不同 .

MK-2206: 一种变构Akt抑制剂,与米兰瑟替布相比具有不同的结合特性。它在癌症的临床前模型中显示出疗效,但具有不同的药代动力学特性。

卡匹维塞替布 (AZD5363): 一种ATP竞争性Akt抑制剂,已在Akt1 E17K突变型肿瘤患者中显示出临床活性。它在结合模式和选择性方面与米兰瑟替布不同。

米兰瑟替布的独特之处在于它对Akt的选择性变构抑制,这与ATP竞争性抑制剂相比提供了独特的机制。 这种选择性可能在减少脱靶效应和提高安全性方面提供优势 .

生物活性

Miransertib, also known as ARQ 092, is a selective inhibitor of the AKT (protein kinase B) signaling pathway, which plays a crucial role in various cellular processes including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in treating conditions associated with dysregulated AKT activity, such as certain cancers and rare genetic disorders like Proteus syndrome and PIK3CA-related overgrowth spectrum (PROS).

This compound functions as an allosteric inhibitor of AKT, binding both the active and inactive forms of the enzyme. This binding prevents the membrane localization of AKT and promotes its dephosphorylation, thereby inhibiting its activity. The compound selectively targets all three isoforms of AKT (AKT1, AKT2, and AKT3), making it a potent candidate for therapeutic interventions in diseases characterized by aberrant AKT signaling .

Anti-Leishmanial Activity

Recent studies have demonstrated that this compound exhibits significant anti-leishmanial activity against Leishmania donovani and Leishmania amazonensis. In vitro experiments showed that this compound effectively reduced the viability of cultured promastigotes and intracellular amastigotes within macrophages. Notably, it enhanced mTOR-dependent autophagy in infected macrophages, contributing to the elimination of the parasites. In vivo studies in BALB/c mice indicated that oral administration of this compound resulted in a considerable reduction of parasite burden in both liver and spleen compared to standard treatments like miltefosine .

| Study Type | Infection Model | Treatment | Outcome |

|---|---|---|---|

| In vitro | L. donovani | This compound | Effective against promastigotes and amastigotes |

| In vivo | BALB/c mice | Oral this compound | Significant reduction in liver and spleen parasite load |

Vascular Malformations

This compound has also been investigated for its effects on PI3K-driven vascular malformations. In a preclinical model involving mice with Pik3ca-driven endothelial cell hyperproliferation, low doses of this compound were found to prevent and even induce regression of vascular malformations. This was assessed through various metrics including vascular area and endothelial cell proliferation rates .

Proteus Syndrome

A phase 0/1 pilot study evaluated this compound's pharmacodynamics in patients with Proteus syndrome, a condition caused by a mosaic gain-of-function mutation in AKT1. The study aimed to determine an appropriate dosing strategy while monitoring the reduction of phosphorylated AKT levels in affected tissues. Results indicated that a dose of 5 mg/m²/day led to a 50% reduction in pAKT levels in five out of six participants, suggesting potential efficacy while maintaining tolerability .

PIK3CA-Related Overgrowth Spectrum (PROS)

In another clinical trial focused on PROS, preliminary results highlighted this compound's potential as a targeted treatment for patients with PI3K/AKT-driven overgrowth diseases. The drug was well-tolerated and demonstrated encouraging safety profiles alongside clinical activity .

Case Studies

Recent case studies have provided insights into the clinical application of this compound. For instance, two pediatric patients with severe PROS exhibited notable improvements following treatment with this compound, including reductions in overgrowth symptoms and associated complications . These findings underscore the compound's promise as a therapeutic option for rare genetic disorders linked to dysregulated AKT signaling.

属性

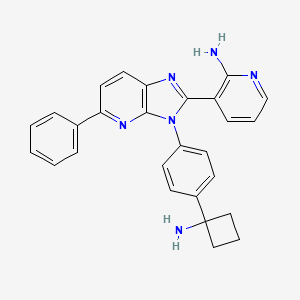

IUPAC Name |

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFMVVHMKGFCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313881-70-7 | |

| Record name | Miransertib [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miransertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRANSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。